molecular formula C26H16N6O6 B188946 3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide CAS No. 108112-52-3

3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide

Cat. No.: B188946
CAS No.: 108112-52-3
M. Wt: 508.4 g/mol
InChI Key: QNZWKZXADVUCFT-UHFFFAOYSA-N
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Description

Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- is a complex organic compound with the molecular formula C26H16N6O6 and a molecular weight of 508.4 g/mol. This compound is characterized by its unique structure, which includes a benzamide core linked to a phenazine moiety with nitro groups attached.

Preparation Methods

The synthesis of Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- typically involves the reaction of 2,3-diaminophenazine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Chemical Reactions Analysis

Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of dyes and pigments due to its stable structure and vibrant color.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- involves its interaction with cellular proteins and enzymes. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to cellular damage and apoptosis. This property is being explored for its potential use in cancer therapy .

Comparison with Similar Compounds

Benzamide, N,N’-2,3-phenazinediylbis[3-nitro- is unique due to its dual functional groups (benzamide and phenazine) and the presence of nitro groups. Similar compounds include:

    2,3-dimethoxybenzamide: Known for its antioxidant properties.

    3-acetoxy-2-methylbenzamide: Studied for its antibacterial activity.

These compounds share some structural similarities but differ in their functional groups and specific applications.

Properties

CAS No.

108112-52-3

Molecular Formula

C26H16N6O6

Molecular Weight

508.4 g/mol

IUPAC Name

3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide

InChI

InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34)

InChI Key

QNZWKZXADVUCFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Pictograms

Corrosive; Irritant

Origin of Product

United States

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